![molecular formula C22H23NO5S2 B2478126 (E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)ethenesulfonamide CAS No. 339104-59-5](/img/structure/B2478126.png)

(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)ethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

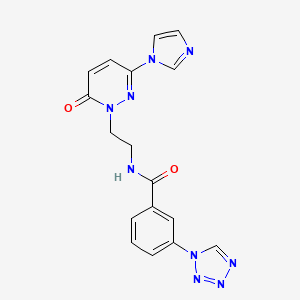

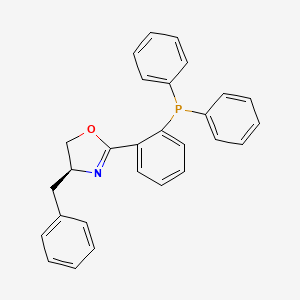

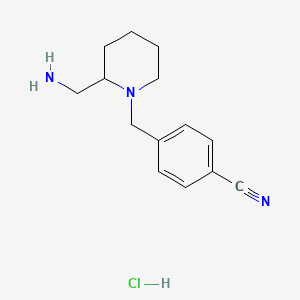

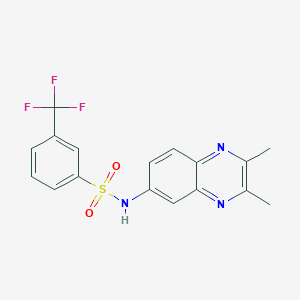

- (E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)ethenesulfonamide is a chemical compound with a complex structure.

- It contains a thiophene ring, multiple methoxy groups, and a sulfonamide moiety.

- The compound’s name suggests it has both aromatic and aliphatic components.

Synthesis Analysis

- Unfortunately, I couldn’t find specific synthesis routes for this compound. However, further research in scientific literature might provide more details.

Molecular Structure Analysis

- The molecular formula is C₂₁H₂₀O₇S₂ .

- The compound likely has a three-dimensional structure due to its multiple chiral centers.

- The presence of the sulfonamide group suggests potential interactions with biological targets.

Chemical Reactions Analysis

- Without specific information on reactions, it’s challenging to analyze its reactivity.

- Further studies would be needed to explore its behavior under various conditions.

Physical And Chemical Properties Analysis

- The compound’s predicted properties include:

- Boiling Point : 468.0°C

- Melting Point : 159.80°C

- LogP (lipophilicity) : 3.41

- Polar Surface Area : 56 Ų

- Molar Refractivity : 82.3 cm³/mol

- Surface Tension : 47.2 dyne/cm

Scientific Research Applications

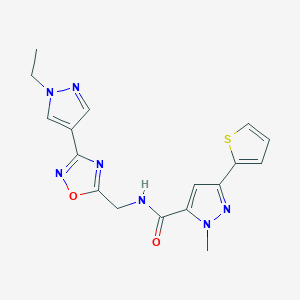

Photodynamic Therapy Application

- A study highlighted the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, demonstrating their potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

- A series of (E)-N-aryl-2-arylethenesulfonamides were synthesized and evaluated for their anticancer activity, with some compounds showing potent cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant ones. These findings suggest their potential as orally bioavailable microtubule-targeted anticancer agents (Reddy et al., 2013).

Chemoselective Synthesis

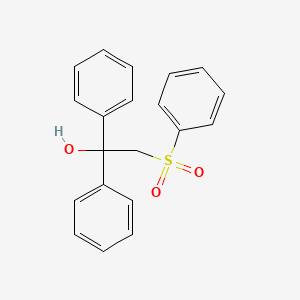

- Research on the chemoselective synthesis of isomerical pairs of mono-sulfones and bis-sulfones, including compounds similar to the one , indicated that these compounds can be synthesized in a chemoselective manner, which is significant for pharmaceutical and chemical industries (Kumar et al., 2008).

Prevention of Vasospasm

- A study investigated the effectiveness of oral treatment with endothelin receptor antagonists in the prevention of subarachnoid hemorrhage-induced cerebral vasospasm, indicating the potential therapeutic applications of these compounds in treating vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).

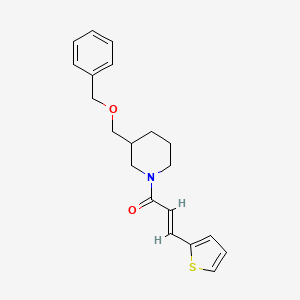

Catalytic Synthesis of Cocaine Abuse Therapeutic Agent

- The first catalytic enantioselective synthesis of a promising cocaine abuse therapeutic agent was reported. This study represents a significant step in the synthesis of complex molecules that have potential therapeutic applications (Forrat, Ramón, & Yus, 2007).

Conformation and Assembly Studies

- Research on arylsulfonamide para-alkoxychalcones revealed how the addition of a methylene group affects the conformation and crystal structure, thus contributing to our understanding of molecular interactions and assembly in chemical compounds (de Castro et al., 2013).

Synthesis of Benzothiopyran-4-ones

- A study discussed the synthesis of 2-phenyl-4H-1-benzothiopyran-4-ones, compounds with activities such as antimalarial, antimicrobial, and antifungal, highlighting the synthetic methods and potential applications of these compounds (Lee, 2009).

Safety And Hazards

- No specific safety data is available for this compound.

- As with any chemical, proper handling, storage, and disposal precautions should be followed.

Future Directions

- Investigate its potential as a drug candidate or probe for biological studies.

- Explore its interactions with relevant proteins or receptors.

Please note that the lack of detailed information necessitates further research to provide a more comprehensive analysis. 🧪🔬

properties

IUPAC Name |

(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5S2/c1-26-19-8-5-18(6-9-19)16-28-21-10-7-17(14-22(21)27-2)11-13-30(24,25)23-15-20-4-3-12-29-20/h3-14,23H,15-16H2,1-2H3/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVLKHMXOWVUFP-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=CS(=O)(=O)NCC3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/S(=O)(=O)NCC3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)ethenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-[4-oxo-4-(1-pyrrolidinyl)butyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2478043.png)

![4-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2478045.png)

![1-(Cyclopropylmethyl)-2-[(2-fluoronaphthalen-1-yl)oxymethyl]aziridine](/img/structure/B2478050.png)

![N~4~-(2-methoxybenzyl)-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2478059.png)